
五甲氧基钽(V)
描述
Tantalum(V) methoxide is a useful research compound. Its molecular formula is C5H15O5Ta and its molecular weight is 336.12 g/mol. The purity is usually 95%.
The exact mass of the compound Pentamethoxytantalum(V) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tantalum(V) methoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tantalum(V) methoxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 钽(V) 钙钛矿半导体带隙调制 钽(V) 化合物,包括五甲氧基钽(V),因其在钙钛矿半导体带隙调制中的潜力而受到研究 . 通过漫反射吸收测量、密度泛函理论计算和 X 射线光电子能谱研究了含 Ta 5+ 的简单钙钛矿的带隙大小和价带能量 . 这项研究对开发用于光催化剂的新材料具有意义 .
光催化制氢
钽(V) 化合物的研究也扩展到光催化制氢领域 . 使用负载 Pt 的 CaTaO 2 N,以及牺牲剂 CH 3 OH,实现了可见光驱动的水分解 . 该应用可能有助于开发可持续的能源解决方案。
等离子体增强原子层沉积
五甲氧基钽(V) 已用于通过等离子体增强原子层沉积 (PEALD) 合成氧化钽薄膜 . 这些薄膜是用于各种应用的有前景的材料,例如光学器件中的涂层、微纳电子器件的介电层以及薄膜固态锂离子电池 (SSLIBs) .
合成氢化钽
甲氧基钽(V) 用于合成氢化钽 . 该化合物在材料科学和化学合成等各个领域具有潜在的应用 .
环己基氢过氧化物的脱过氧化
可从五甲氧基钽(V) 衍生的二氧化硅负载的烷氧基钽配合物已用于将环己基氢过氧化物脱过氧化为环己醇和环己酮 . 该反应在工业化学和材料科学领域具有潜在的应用 .
6. SSLIBs 阴极材料的保护涂层 使用五甲氧基钽(V) 合成的氧化钽薄膜已显示出作为 SSLIBs 阴极材料的保护涂层的希望 . 该应用可能有助于开发更高效、更耐用的电池 .
作用机制
Target of Action
Pentamethoxytantalum(V), also known as methanolate;tantalum(5+), is primarily used in the field of material science. It serves as a precursor for the deposition of ultra-thin films of tantalum oxide and other tantalum-containing films by atomic layer deposition and chemical vapor deposition methods . Therefore, the primary targets of Pentamethoxytantalum(V) are the surfaces onto which these films are deposited.
Mode of Action
The interaction of Pentamethoxytantalum(V) with its targets involves a process known as chemical vapor deposition. In this process, Pentamethoxytantalum(V) is vaporized and reacts with the surface of the target material to form a thin film of tantalum oxide . This reaction is facilitated by the presence of oxygen, which reacts with Pentamethoxytantalum(V) to form the tantalum oxide.
Biochemical Pathways
The tantalum oxide films produced by pentamethoxytantalum(v) have been used in various applications, including dielectric films and anti-reflection coatings .
Result of Action
The primary result of the action of Pentamethoxytantalum(V) is the formation of ultra-thin films of tantalum oxide on the target surface . These films have various applications in the field of optics, such as high-performance dielectric metasurface optics in the ultraviolet and visible region .
Action Environment
The action of Pentamethoxytantalum(V) can be influenced by various environmental factors. For instance, the temperature and pressure conditions during the deposition process can affect the rate of deposition and the quality of the tantalum oxide film . Additionally, the presence of oxygen is necessary for the reaction to occur .
生化分析
Biochemical Properties
Pentamethoxytantalum(V) plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound is known to interact with various enzymes, influencing their activity and stability. For instance, it has been observed that Pentamethoxytantalum(V) can form stable complexes with certain enzymes, thereby modulating their catalytic functions
Cellular Effects
Pentamethoxytantalum(V) has notable effects on various types of cells and cellular processes. Studies have shown that the compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, Pentamethoxytantalum(V) has been found to enhance the proliferation of human fibroblasts without negatively impacting their behavior . Additionally, it does not inhibit the proliferation of human osteoblasts or mesenchymal stem cells, making it a promising candidate for applications in tissue engineering and regenerative medicine .
Molecular Mechanism
The molecular mechanism of action of Pentamethoxytantalum(V) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, altering their conformation and activity . This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Furthermore, Pentamethoxytantalum(V) can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular functions at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pentamethoxytantalum(V) can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Pentamethoxytantalum(V) remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed that it can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of Pentamethoxytantalum(V) vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects on cellular function and tissue regeneration . At higher doses, Pentamethoxytantalum(V) can exhibit toxic or adverse effects, including cytotoxicity and tissue damage . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
Pentamethoxytantalum(V) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through specific pathways . This modulation of metabolic pathways is essential for understanding the compound’s potential impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of Pentamethoxytantalum(V) within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cellular membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of Pentamethoxytantalum(V) within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and activity.
Subcellular Localization
Pentamethoxytantalum(V) exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for understanding how Pentamethoxytantalum(V) exerts its effects on cellular processes and functions.
属性
IUPAC Name |
methanolate;tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CH3O.Ta/c5*1-2;/h5*1H3;/q5*-1;+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASMZJKUEABJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].C[O-].C[O-].C[O-].C[O-].[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15O5Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509856 | |
| Record name | Tantalum(5+) pentamethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865-35-0 | |
| Record name | Tantalum(5+) pentamethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tantalum(V) methoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



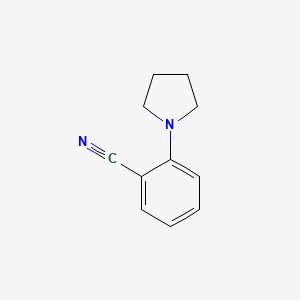

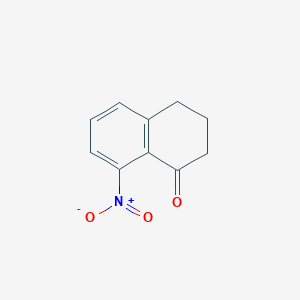
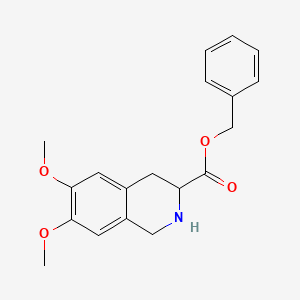

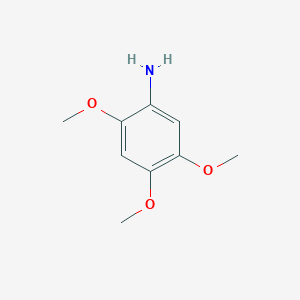

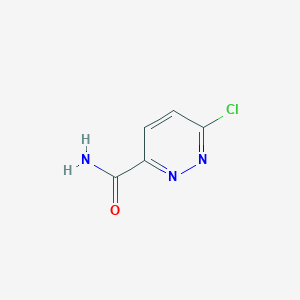

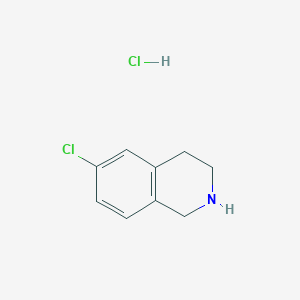
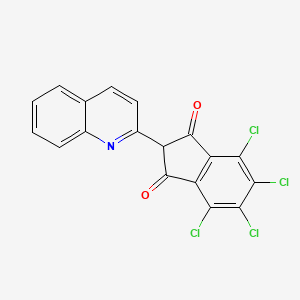
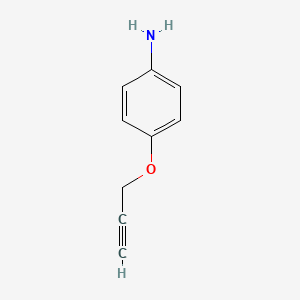
![Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1590585.png)
